molecular formula C20H34O5 B581925 13,14-dihydro-15-keto Prostaglandin D1 CAS No. 1392219-79-2

13,14-dihydro-15-keto Prostaglandin D1

Cat. No. B581925
CAS RN: 1392219-79-2
M. Wt: 354.5
InChI Key: WTCAXDJXNVRHRC-KURKYZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-dihydro-15-keto Prostaglandin D1 is a theoretical metabolite of Prostaglandin D1 . It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .


Synthesis Analysis

The synthesis of 13,14-dihydro-15-keto Prostaglandin D1 involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F 2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .


Molecular Structure Analysis

The molecular formula of 13,14-dihydro-15-keto Prostaglandin D1 is C20H34O5 . The molecular weight is 354.48 . The SMILES representation is OC(CCCCCC[C@@H]1C@H=O)CCC(CCCCC)=O)=O .


Physical And Chemical Properties Analysis

13,14-dihydro-15-keto Prostaglandin D1 is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS pH 7.2 (2 mg/ml) . It is stored at -20°C .

Scientific Research Applications

Metabolite of Prostaglandin F2α

13,14-Dihydro-15-keto Prostaglandin D1 is the major circulating metabolite of prostaglandin F2α . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Indicator of Prostaglandin F2α Biosynthesis

Measurements of changes in the level of this metabolite in plasma can reflect changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself . This is because the latter is readily formed from blood platelets during blood sampling and handling, whereas the metabolite is not generated by blood elements in vitro .

Pregnancy Determination in Giant Pandas

Urinary concentrations of 13,14-dihydro-15-keto Prostaglandin D1 can be used to diagnose pregnancy and predict parturition in the giant panda . Pregnant profiles were distinguished by an earlier initial peak, higher inter-peak concentrations, and a larger terminal peak compared to pseudopregnancy profiles .

Inhibitor of ADP-induced Platelet Aggregation

It is an inhibitor of ADP-induced platelet aggregation in humans with an IC50 value of 320 ng/ml, about 1/10 as potent as PGD2 .

Inducer of Airway Eosinophilia in Guinea Pigs

In guinea pigs, 13,14-dihydro-15-keto Prostaglandin D1-induced airway eosinophilia is mediated by an action on prostaglandin CRTH2 receptors . This response is independent of IL-5 .

properties

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCAXDJXNVRHRC-KURKYZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13,14-dihydro-15-keto Prostaglandin D1

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